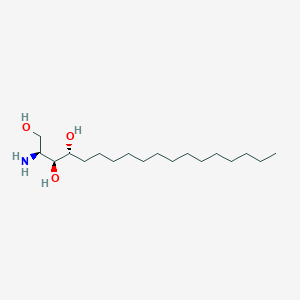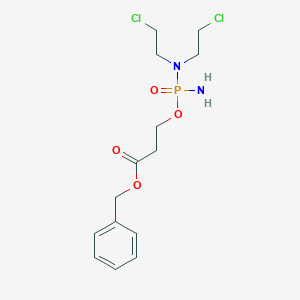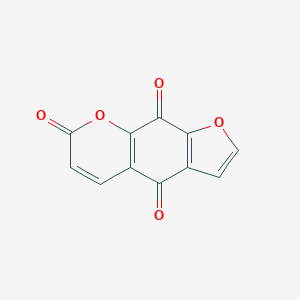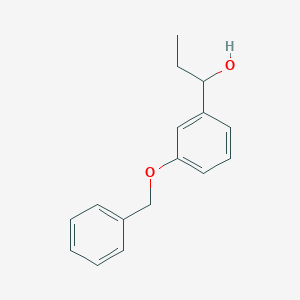
Clobétasol
Vue d'ensemble
Description
Le propionate de clobétasol est un corticostéroïde topique puissant utilisé pour traiter diverses affections cutanées telles que l’eczéma, le psoriasis et la dermatite. Il est connu pour ses fortes propriétés anti-inflammatoires, antiprurigineuses et vasoconstrictrices . Le propionate de this compound est appliqué sur la peau sous diverses formes, notamment des crèmes, des pommades, des gels et des shampoings .
Applications De Recherche Scientifique
Clobetasol propionate is widely used in scientific research due to its potent anti-inflammatory properties. It is employed in studies related to skin disorders, autoimmune diseases, and inflammatory conditions . Additionally, it is used in the development of novel drug delivery systems, such as nanosponges and hydrogels, to enhance its efficacy and reduce side effects .
Mécanisme D'action
Le propionate de clobétasol exerce ses effets en se liant aux récepteurs des glucocorticoïdes, ce qui entraîne l’activation des récepteurs stéroïdiens . Cette activation entraîne l’inhibition de la phospholipase A2 et la réduction subséquente de la libération d’acide arachidonique, qui est un précurseur des médiateurs inflammatoires tels que les prostaglandines et les leucotriènes . Le composé supprime également l’activité des médiateurs chimiques endogènes de l’inflammation, notamment les kinines, l’histamine et les enzymes liposomales .
Composés similaires :
- Dipropionate de bétaméthasone
- Fluocinonide
- Acétonide de triamcinolone
Comparaison : Le propionate de this compound est considéré comme l’un des corticostéroïdes topiques les plus puissants, avec une spécificité plus élevée pour les récepteurs des glucocorticoïdes par rapport aux autres composés similaires . Il présente des activités anti-inflammatoires et antiprurigineuses supérieures, ce qui le rend très efficace pour traiter les affections cutanées graves . En raison de sa puissance, il est recommandé pour une utilisation à court terme afin d’éviter d’éventuels effets secondaires tels que la suppression surrénalienne .
Analyse Biochimique
Biochemical Properties
Clobetasol propionate interacts with glucocorticoid receptors, leading to changes in the expression of genes that encode proteins involved in inflammatory responses . The interaction between clobetasol propionate and these receptors is primarily due to the drug’s chemical structure, which allows it to bind to the receptor and exert its effects .
Cellular Effects
Clobetasol propionate has been shown to have various effects on cells. For instance, it has been found to increase apoptosis in vulvar cancer cell lines . It also inhibits the NRF2 pathway, which plays a central role in cellular antioxidant defense . This inhibition leads to an increase in oxidative stress and suppression of tumor growth .
Molecular Mechanism
The molecular mechanism of action of clobetasol propionate involves its interaction with glucocorticoid receptors. It prevents nuclear accumulation and promotes β-TrCP-dependent degradation of NRF2 in a glucocorticoid receptor- and a glycogen synthase kinase 3 (GSK3)-dependent manner .
Temporal Effects in Laboratory Settings
In laboratory settings, clobetasol propionate has been shown to have temporal effects. For example, a study found that clobetasol propionate 0.025% cream demonstrated comparable efficacy with a better systemic safety profile when applied twice daily for 28 days .
Dosage Effects in Animal Models
In animal models, the effects of clobetasol propionate can vary with different dosages. For instance, in a mouse model of psoriasis, topical application of Roquinimex (ROQ) alone and combined with clobetasol propionate showed significant improvement in psoriasis lesions .
Metabolic Pathways
The metabolism of clobetasol propionate is not well studied but it is known to induce metabolic enzymes, even when delivered topically . It is predicted to follow similar metabolic pathways to other corticosteroids, including the addition of oxygen, hydrogen, glucuronides, and sulfates to form water-soluble metabolites .
Transport and Distribution
Computational modeling suggests that changes in thermodynamic and transport properties of clobetasol propionate in a topical formulation can affect its skin permeation .
Subcellular Localization
The subcellular localization of clobetasol propionate is not well studied. Given its lipophilic nature and its interactions with intracellular glucocorticoid receptors, it is likely that it can cross cell membranes and localize within cells where it exerts its effects .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Le propionate de clobétasol est synthétisé à partir de la bétaméthasone. La synthèse implique plusieurs étapes, notamment la formation d’ester cyclique, l’hydrolyse, la sulfonation et la chloration . Le produit final est obtenu par des procédés tels que la dissolution, la filtration, le refroidissement par concentration, la centrifugation et le séchage .
Méthodes de production industrielle : Dans les milieux industriels, le propionate de this compound est produit en combinant le principe actif avec divers excipients pour former des crèmes, des pommades et d’autres formulations topiques. La composition comprend généralement du polyéthylène glycol, du triglycéride caprylique caprique, des macrogolglycérides oléyles, du carbitol, du butylparabène, du propylène glycol et de l’eau purifiée .
Analyse Des Réactions Chimiques
Types de réactions : Le propionate de clobétasol subit plusieurs types de réactions chimiques, notamment l’oxydation, la réduction et la substitution. Ces réactions sont essentielles pour sa stabilité et son efficacité dans les formulations pharmaceutiques .
Réactifs et conditions courants :
Oxydation : Implique l’utilisation d’oxydants tels que le peroxyde d’hydrogène.
Réduction : Utilise des agents réducteurs comme le borohydrure de sodium.
Substitution : Implique souvent des réactions d’halogénation utilisant des réactifs comme le chlore.
Principaux produits formés : Le principal produit formé par ces réactions est le propionate de this compound lui-même, qui est ensuite formulé en diverses applications topiques .
4. Applications de la recherche scientifique
Le propionate de this compound est largement utilisé dans la recherche scientifique en raison de ses puissantes propriétés anti-inflammatoires. Il est utilisé dans des études liées aux affections cutanées, aux maladies auto-immunes et aux conditions inflammatoires . De plus, il est utilisé dans le développement de nouveaux systèmes d’administration de médicaments, tels que les nano-éponges et les hydrogels, afin d’améliorer son efficacité et de réduire les effets secondaires .
Comparaison Avec Des Composés Similaires
- Betamethasone dipropionate
- Fluocinonide
- Triamcinolone acetonide
Comparison: Clobetasol propionate is considered one of the most potent topical corticosteroids, with a higher specificity for glucocorticoid receptors compared to other similar compounds . It demonstrates superior anti-inflammatory and antipruritic activities, making it highly effective for treating severe skin conditions . due to its potency, it is recommended for short-term use to avoid potential side effects such as adrenal suppression .
Propriétés
IUPAC Name |
(8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-chloroacetyl)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28ClFO4/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,24)17(26)10-20(16,3)22(12,28)18(27)11-23/h6-7,9,12,15-17,26,28H,4-5,8,10-11H2,1-3H3/t12-,15-,16-,17-,19-,20-,21-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCSHDIVRCWTZOX-DVTGEIKXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CCl)O)C)O)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CCl)O)C)O)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClFO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2048955 | |
| Record name | Clobetasol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Clobetasol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015148 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.42e-02 g/L | |
| Record name | Clobetasol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015148 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Like other topical corticosteroids, clobetasol propionate has anti-inflammatory, antipruritic, and vasoconstrictive properties. The mechanism of the anti-inflammatory activity of the topical steroids, in general, is unclear. However, corticosteroids are thought to act by the induction of phospholipase A2 inhibitory proteins, collectively called lipocortins. It is postulated that these proteins control the biosynthesis of potent mediators of inflammation such as prostaglandins and leukotrienes by inhibiting the release of their common precursor, arachidonic acid. Arachidonic acid is released from membrane phospholipids by phospholipase A2. | |
| Record name | Clobetasol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7994 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
25122-41-2, 25122-46-7 | |
| Record name | Clobetasol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25122-41-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Clobetasol [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025122412 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Clobetasol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11750 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Clobetasol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Clobetasol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.379 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CLOBETASOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ADN79D536H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Clobetasol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7994 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Clobetasol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015148 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
195.5 - 197 °C | |
| Record name | Clobetasol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015148 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of clobetasol propionate?
A1: Clobetasol propionate is a synthetic corticosteroid that exhibits its effects by binding to glucocorticoid receptors within cells. [] This binding leads to a cascade of downstream effects, primarily by modulating gene expression. [] While its exact mechanisms are not fully elucidated, clobetasol propionate is known to exert anti-inflammatory, immunosuppressive, and antimitotic effects. [] It influences the growth, differentiation, and function of various immune cells and inhibits the production of pro-inflammatory cytokines. []
Q2: How does clobetasol propionate differ from other corticosteroids in terms of potency?
A2: Clobetasol propionate is classified as a super-potent topical corticosteroid, belonging to Class I. [, ] A comparative study in guinea pigs demonstrated that clobetasol propionate exhibited the most rapid and complete suppression of histamine-induced wheal and flare reactions, even at a lower dose (0.05%), compared to mometasone (intermediate potency) and hydrocortisone (least potent). [] This highlights its high potency relative to other corticosteroids.
Q3: What is the molecular formula and weight of clobetasol propionate?
A3: Unfortunately, the provided research papers do not explicitly state the molecular formula and weight of clobetasol propionate. Further investigation into chemical databases would be required to obtain this information.
Q4: How stable is clobetasol propionate under different pH conditions?
A5: A study evaluating the chemical stability of clobetasol propionate solutions found that degradation followed pseudo-first-order kinetics and showed a V-shaped pH-rate profile. [] The compound exhibited maximum stability at a pH of 3.23, with an estimated shelf life (t0.9) of 761 days at room temperature. [] This emphasizes the importance of pH control during formulation to ensure stability.
Q5: Does clobetasol propionate possess any catalytic properties?
A6: The research papers provided do not mention any catalytic properties of clobetasol propionate. Its primary mode of action is through binding to glucocorticoid receptors, not through catalytic activity. []
Q6: Have any computational studies been conducted on clobetasol propionate?
A7: One study employed molecular dynamics simulations to investigate the interaction of clobetasol propionate with CYP3A4 and CYP3A5 enzymes. [] Simulations revealed that clobetasol propionate exhibited a close proximity to the heme group in CYP3A5, but not in CYP3A4, providing a structural explanation for its selective inhibition of CYP3A5. []
Q7: How do structural modifications of clobetasol propionate affect its activity?
A7: The provided research papers do not delve into detailed SAR studies of clobetasol propionate.
Q8: What are the common formulations of clobetasol propionate available?
A9: Clobetasol propionate is commercially available in various formulations, including creams, ointments, foams, solutions, sprays, and nail lacquers. [, , , , , ] The choice of formulation can influence patient compliance and potentially impact the drug's efficacy. [] For instance, clobetasol propionate spray was found to be more efficacious than foam in a head-to-head comparison, possibly due to factors like vehicle metamorphosis post-application and enhanced stratum corneum permeability. []
Q9: Are there concerns about the systemic absorption of clobetasol propionate after topical application?
A11: While primarily intended for topical use, there is evidence suggesting that clobetasol propionate can be systemically absorbed following application on the oral mucosa. [] A study analyzing serum concentrations in patients using clobetasol propionate for oral muco-cutaneous diseases revealed detectable levels of the drug, indicating transmucosal absorption and a potential for accumulation. [] This emphasizes the need for careful monitoring of patients, especially those with extensive oral lesions or factors that may enhance absorption (e.g., smoking, erosion). []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 4-[[1-[(4-fluorophenyl)methyl]-1H-benzimidazol-2-YL]amino]piperidine-1-carboxylate](/img/structure/B30861.png)












